molecular formula C15H16N2O2 B14704053 N-(2,5-Dimethoxyphenyl)benzamidine CAS No. 23557-80-4

N-(2,5-Dimethoxyphenyl)benzamidine

Cat. No.: B14704053
CAS No.: 23557-80-4
M. Wt: 256.30 g/mol
InChI Key: WPIAHWDIBXWUFQ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)benzamidine, with the molecular formula C 15 H 16 N 2 O 2 , is a chemical compound of interest in medicinal chemistry and biochemical research . The compound features a benzamidine group, which is known to act as a key recognition motif for serine proteases, potentially inhibiting their activity by interacting with aspartic acid residues in the enzyme's S1 pocket . This mechanism is shared with other amidine derivatives that have been explored as potent inhibitors of proteases like C1s, a key enzyme in the classical complement system of the innate immune response . The 2,5-dimethoxyphenyl moiety is a structural feature found in compounds active in neurological research, including some that target serotonin receptors . For instance, substituted 2,5-dimethoxyphenyl compounds are investigated for their affinity and selectivity for the 5-HT 2A receptor . Researchers can utilize this benzamidine as a building block or reference standard in various pharmacological and structure-activity relationship (SAR) studies. It is provided as a high-quality standard for professional research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

23557-80-4

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N'-(2,5-dimethoxyphenyl)benzenecarboximidamide

InChI

InChI=1S/C15H16N2O2/c1-18-12-8-9-14(19-2)13(10-12)17-15(16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17)

InChI Key

WPIAHWDIBXWUFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

General Approaches to Benzamidine Synthesis

Several established methods exist for the preparation of benzamidine derivatives, which can be adapted for the specific synthesis of N-(2,5-Dimethoxyphenyl)benzamidine. These approaches vary in terms of starting materials, reaction conditions, and overall efficiency.

Nitrile Conversion Pathway

One of the most common approaches to benzamidine synthesis involves the conversion of nitriles to amidines. This typically proceeds through the Pinner reaction or modified variants, where a nitrile is converted to an imidate intermediate followed by treatment with an appropriate amine.

The synthesis of benzamidine derivatives from nitriles can be summarized in the following reaction scheme:

  • Activation of the nitrile with a suitable reagent
  • Formation of an imidate intermediate
  • Reaction with the desired amine to form the amidine

For this compound, this would involve the reaction of benzonitrile with 2,5-dimethoxyphenylamine under appropriate conditions.

Direct Amidation Route

Another approach involves the direct reaction of activated carboxylic acid derivatives with amines. The reaction of acid chlorides or similar activated species with amines can lead to the formation of amidines under controlled conditions.

Catalytic Methods

Recent advancements in catalytic methods have provided new synthetic routes to benzamidines. These approaches often utilize transition metal catalysts to facilitate the formation of the amidine functional group under milder conditions than traditional methods.

Specific Preparation Methods for this compound

Synthesis via Nitrile Intermediates

The conversion of benzonitrile to this compound represents a viable synthetic route that can be achieved through several variations.

Classical Pinner Reaction Approach

This method involves the following steps:

  • Formation of benzonitrile imidate ester by treating benzonitrile with anhydrous alcohol and hydrogen chloride gas
  • Reaction of the imidate ester with 2,5-dimethoxyphenylamine
  • Base-mediated workup to obtain the target amidine

The reaction conditions typically include:

  • Temperature: 0-25°C for imidate formation, followed by 25-60°C for amination
  • Solvents: Anhydrous alcohol (methanol or ethanol) for initial steps
  • Reaction time: 24-48 hours total
Modified Garigipati Approach

This approach utilizes aluminum chloride as a Lewis acid to activate the nitrile, followed by reaction with the appropriate amine.

The general procedure involves:

  • Treatment of benzonitrile with aluminum chloride in an appropriate solvent
  • Addition of 2,5-dimethoxyphenylamine to the activated nitrile
  • Hydrolytic workup to afford the desired amidine

This method offers advantages in terms of milder conditions and potentially higher yields.

Synthesis from Benzamide Derivatives

The conversion of benzamide derivatives to this compound represents another viable approach, as demonstrated in similar systems.

The typical procedure involves:

  • Activation of benzamide with a suitable reagent (e.g., phosphorus oxychloride)
  • Reaction with 2,5-dimethoxyphenylamine
  • Basic workup to isolate the target compound

Synthesis from Acid Chlorides

Drawing from approaches used for related compounds, the reaction of benzoyl chloride with 2,5-dimethoxyphenylamine can lead to the formation of this compound under appropriate conditions.

The general procedure includes:

  • Reaction of benzoyl chloride with 2,5-dimethoxyphenylamine in the presence of a base
  • Formation of an amide intermediate
  • Conversion of the amide to the amidine using activating agents such as phosphorus oxychloride

Copper-Catalyzed Synthesis

Based on methodologies described for similar benzamidine derivatives, copper-catalyzed approaches offer potential advantages for the synthesis of this compound.

A representative procedure would involve:

  • Preparation of a copper catalyst system
  • Reaction of benzonitrile with 2,5-dimethoxyphenylamine in the presence of the catalyst
  • Purification to obtain the desired product

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of benzamidine synthesis. Table 1 summarizes the effects of different solvents on reactions leading to benzamidine derivatives, which can be extrapolated to the synthesis of this compound.

Table 1: Solvent Effects on Benzamidine Synthesis

Solvent Temperature Range (°C) Typical Reaction Time (h) Advantages Limitations
Dimethylformamide 80-120 4-24 Good solubility, high yields High boiling point, difficult removal
Tetrahydrofuran 25-66 6-48 Mild conditions, easy removal Limited for high-temperature reactions
Methanol/Ethanol 25-78 24-72 Environmentally friendly, dual role Side reactions possible
Dimethyl sulfoxide 25-100 4-24 Excellent solubility Challenging removal, can complicate purification
Acetonitrile 25-82 6-24 Good stability, moderate polarity Limited for some substrates

Temperature Considerations

The temperature range for benzamidine synthesis typically falls between 0-120°C, depending on the specific method employed.

For this compound, the optimal temperature range would likely be:

  • 0-25°C for initial steps involving reactive intermediates
  • 60-100°C for completion of amidine formation
  • Gradual warming from low to high temperatures for multi-step, one-pot procedures

Catalyst Selection

The choice of catalyst can dramatically influence both the rate and selectivity of reactions leading to this compound. Potential catalysts include:

  • Lewis acids (aluminum chloride, zinc chloride)
  • Transition metal catalysts (copper, palladium)
  • Organic promoters (triethylamine, pyridine)

Reaction Time Optimization

Reaction times for benzamidine formation vary widely based on the method employed and conditions used. Monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography are essential for determining optimal reaction times.

Purification and Isolation Techniques

Crystallization Methods

Crystallization represents a primary method for purifying this compound. Potential solvent systems include:

  • Ethanol/water mixtures
  • Acetone/hexane combinations
  • Ethyl acetate with cooling

Chromatographic Purification

Column chromatography using appropriate solvent systems provides an effective means of purifying this compound. Typical solvent combinations include:

  • Hexane/ethyl acetate gradients
  • Dichloromethane/methanol mixtures
  • Chloroform/methanol systems

Salt Formation and Extraction

The formation of hydrochloride or other salts can facilitate the purification of this compound, followed by free-base regeneration using appropriate bases.

Characterization and Analysis

Spectroscopic Identification

The structural confirmation of this compound typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR provide crucial structural information, with characteristic signals for the amidine group typically appearing between 8-9 ppm in the ¹H spectrum

  • Infrared (IR) spectroscopy: The amidine group shows characteristic absorption bands in the 1600-1650 cm⁻¹ region

  • Mass spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the benzamidine structure

Purity Assessment

Analytical techniques for assessing the purity of synthesized this compound include:

  • High-Performance Liquid Chromatography (HPLC)
  • Thin-Layer Chromatography (TLC)
  • Elemental analysis for C, H, N composition

Comparative Analysis of Preparation Methods

Table 2 provides a comparative analysis of the different methods for synthesizing this compound, highlighting their relative advantages and limitations.

Table 2: Comparison of Preparation Methods for this compound

Method Starting Materials Typical Yield Range (%) Reaction Conditions Advantages Limitations
Nitrile Conversion Benzonitrile, 2,5-dimethoxyphenylamine 60-85 0-25°C (initial), 25-60°C (completion) Well-established, reproducible Moisture-sensitive intermediates
From Benzamide Benzamide, 2,5-dimethoxyphenylamine 55-75 60-100°C Direct approach, fewer steps Harsh activation conditions
Acid Chloride Route Benzoyl chloride, 2,5-dimethoxyphenylamine 65-80 0-25°C Readily available starting materials Potential side reactions
Copper-Catalyzed Benzonitrile, 2,5-dimethoxyphenylamine 70-90 80-120°C Higher yields, milder conditions Catalyst cost, potential metal contamination

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)benzamidine is an organic compound featuring a benzamidine functional group attached to a 2,5-dimethoxyphenyl moiety, with two methoxy groups at the 2 and 5 positions on a central benzene ring. Benzamidines are known for their versatility as intermediates in organic synthesis and for their pharmacological properties.

Potential Applications of this compound

This compound has several potential applications, including use as a lead compound in pharmaceuticals. Interaction studies often focus on its binding affinity to various biological targets, employing techniques such as:

  • Enzyme inhibition assays
  • Receptor binding studies
  • Molecular docking simulations

Biological Activities

Benzamidines, including this compound, exhibit a range of biological activities.

Benzimidazole Derivatives

Benzimidazole derivatives, related to benzamidine, have demonstrated diverse bioactivity .

  • Antimicrobial Activity: A library of 1-methyl-N-$$(substituted-phenylmethylidene)-1H-benzimidazol-2-amines showed notable antimicrobial activity against Gram-positive (S. aureus, B. pumilus) and Gram-negative (E. coli, P. aeruginosa) bacteria, when compared to ampicillin .
  • Antifungal Activity: Compound 17 , containing a chloro group, displayed antifungal activity against three fungal strains, when compared to ketoconazole . Also, N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides derivatives displayed an inhibitory effect against A. niger .
  • Anti-inflammatory and Analgesic Activities: N-benzimidazol-1-yl methyl-benzamide derivatives, with electron-withdrawing chloro and bromo groups, showed analgesic and anti-inflammatory activities . Certain compounds also demonstrated COX-2 enzyme inhibition .
    *A series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against COX-1 and COX-2 .

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)benzamidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Functional Group Variations: Amidines vs. Amides

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :

    • Structure : Benzamide (amide linkage) with a 3,4-dimethoxyphenethyl group.
    • Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields 80% product (m.p. 90°C) .
    • Key Differences : The amide group (-CONH-) is less basic than the amidine (-C(NH₂)NH-), altering solubility and target interactions. The ethyl linker in Rip-B increases conformational flexibility compared to the direct phenyl linkage in N-(2,5-dimethoxyphenyl)benzamidine.
  • N-(5-Acetamido-2-methoxyphenyl)-4-chlorobenzamide (CAS 851452-31-8): Structure: Benzamide with 2-methoxy, 5-acetamido, and 4-chloro substituents. This contrasts with the amidine’s basicity and 2,5-dimethoxy orientation .

Substituent Position and Electronic Effects

  • o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine (CAS 23564-78-5): Structure: Chlorine substituent on the benzamidine ring.
  • N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) :

    • Structure : Dichloro and ethoxymethoxy substituents on benzamide.
    • Impact : The 2,3-dichloro arrangement increases steric hindrance, while the ethoxymethoxy group provides metabolic stability. This contrasts with the 2,5-dimethoxy pattern, which may optimize π-π stacking in the parent compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Functional Group Substituents Molecular Weight (g/mol) Key Properties
This compound Amidines 2,5-Dimethoxy 270.30 (estimated) High basicity, liquid state (analog)
o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine Amidines 2,5-Dimethoxy, o-Cl 290.75 Liquid, 99% purity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide Amides 3,4-Dimethoxy, ethyl linker 299.34 m.p. 90°C, 80% yield
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide Amides 2,3-DiCl, 4-ethoxymethoxy 354.20 Pesticide (Etobenzanid)

Research Findings and Implications

  • Synthetic Challenges : Amidines like this compound often require specialized conditions (e.g., nitrile-amine reactions), whereas amides are synthesized via straightforward acylations .
  • Structure-Activity Relationships (SAR) :
    • The 2,5-dimethoxy configuration optimizes planar stacking interactions, critical for binding aromatic pockets in enzymes .
    • Chloro substituents enhance lipophilicity but may reduce solubility in aqueous environments .
  • Therapeutic Potential: Amidines are understudied compared to amides but offer unique opportunities in targeting basic residues in proteases or ion channels.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2,5-Dimethoxyphenyl)benzamidine derivatives, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions under reflux conditions. For example, derivatives like quinazoline analogs are synthesized by refluxing precursors (e.g., 2-cyano-4-nitrophenyl derivatives) with 2,5-dimethoxyaniline in acetic acid at 75°C for 2 hours . Key variables include solvent choice (polar aprotic vs. acidic), temperature control, and reaction monitoring via thin-layer chromatography (TLC). Post-reaction neutralization with sodium bicarbonate ensures product stability. Yield optimization may require recrystallization in ethanol or methanol.

Q. How are the physicochemical properties (e.g., density, solubility) of this compound determined experimentally?

  • Methodology : Density (1.189 g/cm³) and boiling point (328.9°C at 760 mmHg) are measured using pycnometry and distillation techniques, respectively . Solubility profiles are established in solvents like DMSO, ethanol, and aqueous buffers via gravimetric analysis. Differential scanning calorimetry (DSC) or melting point apparatuses determine thermal stability, though specific melting points for some derivatives remain uncharacterized .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent patterns and confirms amidine/amide bond formation. Infrared (IR) spectroscopy detects functional groups (e.g., C=O, N-H stretches). High-resolution mass spectrometry (HRMS) verifies molecular weights (e.g., exact mass 257.105 Da for benzamide analogs) . X-ray crystallography resolves intramolecular interactions, such as hydrogen bonds (C–H···N) and π-π stacking .

Advanced Research Questions

Q. How do intermolecular interactions in this compound derivatives influence crystal packing and stability?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals that intramolecular hydrogen bonds (e.g., C5–H5A···N2) and π-π interactions (3.6–3.7 Å between aromatic rings) stabilize molecular conformations . SHELXL software refines crystal structures, while SHELXE assists in phase determination for high-resolution data . Advanced analysis includes Hirshfeld surfaces to quantify interaction contributions (e.g., H-bonding vs. van der Waals forces).

Q. What computational strategies predict the biological or material applications of this compound analogs?

  • Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity (e.g., corrosion inhibition in carbon steel) . Molecular docking simulations model interactions with biological targets (e.g., proteases) using software like AutoDock. Quantitative structure-activity relationship (QSAR) models optimize substituent effects on activity .

Q. How can contradictory data in biological assays (e.g., variable inhibition efficacy) be resolved for this compound class?

  • Methodology : Systematic variation of experimental parameters (e.g., pH, concentration) identifies optimal activity windows. Redundant assays (e.g., electrochemical impedance spectroscopy vs. weight loss measurements for corrosion studies) validate reproducibility . Meta-analyses of crystallographic data (e.g., via Cambridge Structural Database) resolve structural outliers impacting bioactivity .

Notes

  • Structural Clarification : While some evidence references benzamide analogs (CONH₂), methodologies for amidine derivatives (C(=NH)NH₂) may require adaptation, particularly in synthesis and computational modeling.

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